![molecular formula C23H18BrN3O2S B2480591 N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide CAS No. 422287-26-1](/img/no-structure.png)

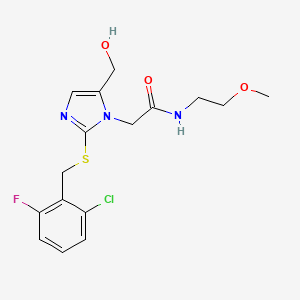

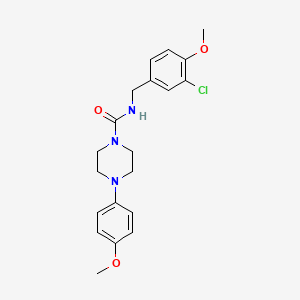

N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves palladium-catalyzed Buchwald–Hartwig coupling reactions. For instance, amino- and sulfanyl-derivatives of benzoquinazolinones have been prepared under such conditions, showcasing the versatility of this synthetic approach in accessing a variety of quinazolinone derivatives with potential anticancer activity (Nowak et al., 2015).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of a quinazolin-4-one core, often substituted with different functional groups that can significantly affect their biological activities. Structural analyses, including crystal structure and Hirshfeld surface analysis, provide insights into the intermolecular interactions and stability of these compounds (Geesi, 2020).

Chemical Reactions and Properties

Quinazolinone derivatives undergo various chemical reactions, such as the reaction of carboxylic acid hydrazides with carbonothioyldisulfanediyl diacetic acid in water, representing a "green" synthesis approach for the generation of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) carboxamides, highlighting the eco-friendly synthesis of quinazolinone-based compounds (Horishny & Matiychuk, 2020).

Physical Properties Analysis

The physical properties of quinazolinone derivatives, including solubility and crystallinity, play a crucial role in their pharmacological application. Efforts to improve the water solubility of quinazolin-4-one antitumor agents have led to the synthesis of more soluble analogs, which could enhance their bioavailability and therapeutic efficacy (Bavetsias et al., 2002).

Chemical Properties Analysis

The chemical properties of N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide and related compounds, such as reactivity, stability, and the ability to undergo various chemical transformations, are essential for their potential application in drug design and synthesis. Studies on the synthesis of substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides highlight the scope for creating novel anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).

Scientific Research Applications

Antitumor Activity

N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide and its analogs have been studied for their potential as antitumor agents. One study describes the synthesis of water-soluble analogs of a similar compound, CB30865, a quinazolin-4-one-based antitumor agent. These analogs were found to be more cytotoxic and retained unique biochemical characteristics like delayed, non-phase specific, cell-cycle arrest (Bavetsias et al., 2002).

Antiviral Activities

Compounds related to this compound have been synthesized and evaluated for their antiviral activities. A study showcased the synthesis of novel 2,3-disubstituted quinazolin-4(3H)-ones and their effectiveness against respiratory and biodefense viruses like influenza and dengue (Selvam et al., 2007).

Antibacterial and Antifungal Properties

Certain derivatives of this compound have shown promise as antibacterial and antifungal agents. A study synthesized new derivatives and tested them against various bacteria and fungi, finding some compounds with significant antimicrobial activity (Mohamed et al., 2010).

Antiparkinsonian Activity

Research has also been conducted on quinazolinone derivatives for their potential use as antiparkinsonian agents. A study synthesized new derivatives and tested them for antiparkinsonian activity, identifying some compounds with notable effects (Kumar et al., 2012).

Selective Tumor-Associated Inhibition

Another area of research involves the selective inhibition of tumor-associated enzymes. Studies have synthesized derivatives of quinazolin-4(3H)-ones that act as selective inhibitors of tumor-associated carbonic anhydrase isoforms, showing potential for targeted cancer therapy (Bozdağ et al., 2017).

Anticancer Agent Synthesis

Several studies focus on synthesizing quinazolinone derivatives as anticancer agents. These compounds have been tested for cytotoxicity against various cancer cell lines, and some have shown significant anticancer activity (Nowak et al., 2014).

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide involves the reaction of 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline with benzylamine followed by reaction with 4-formylbenzoic acid to form the final product.", "Starting Materials": [ "6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline", "benzylamine", "4-formylbenzoic acid", "N,N-dimethylformamide (DMF)", "triethylamine (TEA)", "N-hydroxysuccinimide (NHS)", "dicyclohexylcarbodiimide (DCC)", "diethyl ether", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Dissolve 6-bromo-4-oxo-2-sulfanylidene-1H-quinazoline (1.0 equiv) and benzylamine (1.2 equiv) in DMF and add TEA (1.2 equiv). Stir the reaction mixture at room temperature for 24 hours.", "Step 2: Add 4-formylbenzoic acid (1.2 equiv), NHS (1.2 equiv), and DCC (1.2 equiv) to the reaction mixture from step 1. Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Concentrate the filtrate under reduced pressure and dissolve the residue in diethyl ether. Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 4: Concentrate the diethyl ether solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography using ethyl acetate as the eluent to obtain N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide as a white solid." ] } | |

CAS RN |

422287-26-1 |

Molecular Formula |

C23H18BrN3O2S |

Molecular Weight |

480.38 |

IUPAC Name |

N-benzyl-4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]benzamide |

InChI |

InChI=1S/C23H18BrN3O2S/c24-18-10-11-20-19(12-18)22(29)27(23(30)26-20)14-16-6-8-17(9-7-16)21(28)25-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,25,28)(H,26,30) |

InChI Key |

CGKITCOFWKHFJT-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

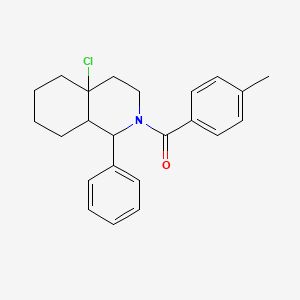

![8-(3,4-dimethoxyphenethyl)-3-(2-methoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480510.png)

![4-{5-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B2480521.png)

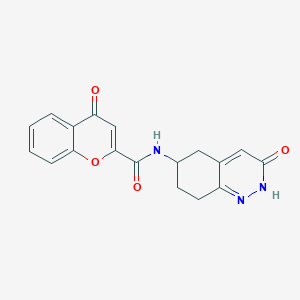

![(6-Chloro-4-{[2-(thiophen-2-yl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2480522.png)

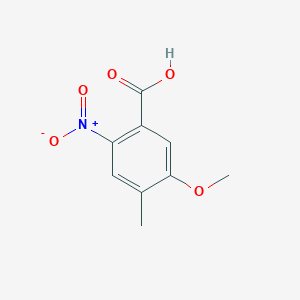

![2-[[6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B2480526.png)

![7-(3,4-dimethoxyphenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2480527.png)

![3-[(Furan-2-ylmethyl)amino]-4-methoxy-4-oxobutanoic acid (non-preferred name)](/img/structure/B2480528.png)

![N-[4-(2-carbamoyl-2-cyanoeth-1-en-1-yl)phenyl]-1,3-dihydro-2-benzofuran-5-carboxamide](/img/structure/B2480530.png)